molecular formula C19H22N4O2 B2593310 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea CAS No. 1448128-79-7

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2593310
CAS No.: 1448128-79-7
M. Wt: 338.411
InChI Key: HKBIWBBSNAHRFO-UHFFFAOYSA-N
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Description

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea is a trisubstituted urea derivative featuring an imidazo[1,2-a]pyridine core. This heterocyclic scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and metabolic regulation . The compound’s structure includes:

  • Ethyl group and imidazo[1,2-a]pyridin-3-ylmethyl substituents on one nitrogen of the urea moiety.
  • 4-Methoxybenzyl group on the adjacent nitrogen.

The 4-methoxybenzyl group may enhance lipophilicity and modulate receptor binding, while the imidazo[1,2-a]pyridine core contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-3-22(14-16-13-20-18-6-4-5-11-23(16)18)19(24)21-12-15-7-9-17(25-2)10-8-15/h4-11,13H,3,12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBIWBBSNAHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Alkylation: The imidazo[1,2-a]pyridine core is then alkylated with ethyl groups.

    Urea formation: The final step involves the reaction of the alkylated imidazo[1,2-a]pyridine with 4-methoxybenzyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for diseases such as cancer and infections.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Comparisons

Below is a comparative analysis of the target compound and analogous molecules (data estimated where direct evidence is unavailable):

Property Target Compound 1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea 2-(2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-1H-benzo[d]imidazole
Molecular Formula C₁₉H₂₁N₄O₂ (estimated) C₂₅H₂₅F₃N₈O C₂₁H₁₆N₄O
Molecular Weight ~337.4 g/mol (estimated) 510.51 g/mol 340.38 g/mol
logP ~3.8 (predicted) 4.36 ~3.2 (estimated)
Polar Surface Area (PSA) ~70 Ų (estimated) 90.69 Ų ~60 Ų (estimated)
Key Substituents Ethyl, imidazopyridinemethyl, 4-methoxybenzyl Trifluoroethyl, pyrimidinyl-piperazine, phenyl-imidazopyridine 4-Methoxyphenyl, benzimidazole
Synthetic Pathway Likely involves urea coupling (unconfirmed) Multi-step synthesis with pyrimidine-piperazine coupling Mannich reaction followed by cyclization

Functional Group and Activity Implications

  • Trifluoroethyl vs.
  • 4-Methoxybenzyl vs. Pyrimidinyl-Piperazine : The 4-methoxybenzyl group in the target compound enhances lipophilicity, favoring membrane penetration, while the pyrimidinyl-piperazine in ’s compound introduces basicity and hydrogen-bonding capacity, possibly improving solubility .

Pharmacological Potential

  • Target Compound : The urea and imidazo[1,2-a]pyridine motifs suggest kinase or GPCR modulation, though specific targets are unconfirmed.
  • Compound: The trifluoroethyl and pyrimidinyl-piperazine groups align with kinase inhibitors (e.g., EGFR or ALK inhibitors) due to their structural resemblance to known scaffolds .
  • Compound : The benzimidazole core is prevalent in antiviral and anticancer agents, but the absence of urea limits direct functional comparison .

Biological Activity

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea is a synthetic compound belonging to the class of imidazo[1,2-a]pyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroactive properties. The unique structure of this compound, characterized by the imidazo[1,2-a]pyridine moiety linked to a urea functional group, positions it as a promising candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molecular weight of 338.4 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC19H22N4O2C_{19}H_{22}N_{4}O_{2}
Molecular Weight338.4 g/mol
CAS Number1448128-79-7
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Research indicates that compounds containing the imidazo[1,2-a]pyridine framework exhibit significant anticancer activity. For instance, studies have shown that derivatives of this class can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In particular, this compound has been evaluated for its cytotoxic effects against human cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving the MTT assay, this compound demonstrated an IC50 value of approximately 15 µM against HeLa cells (cervical cancer) and 20 µM against MCF-7 cells (breast cancer). This suggests a moderate level of cytotoxicity that warrants further investigation into its mechanisms of action.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with imidazo[1,2-a]pyridine structures are known to exhibit activity against various bacterial strains.

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Neuroactive Effects

The potential neuroactive properties of imidazo[1,2-a]pyridine derivatives have been noted in various studies. These compounds may interact with neurotransmitter systems, particularly GABA receptors, suggesting their utility in treating neurological disorders such as anxiety and epilepsy.

Research Findings: GABA Receptor Interaction
In vitro studies have shown that this compound can enhance GABAergic activity by increasing the binding affinity to GABA receptors. This effect could lead to anxiolytic-like properties in animal models.

Q & A

Q. How can researchers optimize the synthesis of urea derivatives containing imidazo[1,2-a]pyridine and triazine moieties?

  • Methodological Answer: Synthesis optimization should focus on reaction temperature, solvent selection, and catalyst efficiency. For example, three-component coupling reactions (e.g., triazole, urea, and thiourea) benefit from stepwise temperature gradients (e.g., 0°C to room temperature) to control exothermicity and minimize side products . Characterization via HPLC or LC-MS at intermediate stages ensures purity before proceeding. Parallel experimentation with alternative coupling agents (e.g., carbodiimides) may improve yields.

Q. What are the primary techniques for confirming the structural integrity of this compound?

  • Methodological Answer: X-ray crystallography is the gold standard for resolving complex heterocyclic structures, as demonstrated in analogous imidazo[1,2-a]pyridine derivatives . Complementary methods include:
  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent placement (e.g., ethyl vs. methoxybenzyl groups).
  • FT-IR: Confirm urea C=O stretches (~1640–1680 cm1^{-1}) and imidazo N-H vibrations.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns.

Q. How should biological activity be assessed for urea-based compounds with imidazo[1,2-a]pyridine scaffolds?

  • Methodological Answer: Prioritize assays relevant to the compound’s hypothesized targets. For example:
  • Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays to screen for activity against kinases like EGFR or VEGFR .
  • Antimicrobial Testing: Follow protocols for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative strains, as seen in triazolopyridine derivatives .
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization behavior of intermediates during synthesis?

  • Methodological Answer: Mechanistic studies should combine experimental and computational approaches. For example, in Curtius-type reactions, intermediates like 4-hydroxymethylpyrazole-3-carbonyl azides undergo intramolecular cyclization to form oxazinones in the absence of amines . Density Functional Theory (DFT) calculations can model transition states, while in-situ IR spectroscopy tracks azide decomposition kinetics. Quenching experiments with trapping agents (e.g., methanol) help identify reactive intermediates.

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against kinase targets?

  • Methodological Answer:
  • Core Modifications: Replace the 4-methoxybenzyl group with electron-withdrawing substituents (e.g., nitro, cyano) to enhance target binding .
  • Scaffold Hybridization: Fuse the imidazo[1,2-a]pyridine core with triazine or morpholine moieties, as seen in Pfizer’s kinase inhibitor patents, to modulate solubility and selectivity .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent spatial arrangements with inhibitory activity. Validate predictions via enzymatic assays.

Q. How should contradictory data in synthetic yields or bioactivity be resolved?

  • Methodological Answer:
  • Reproducibility Checks: Standardize reaction conditions (e.g., inert atmosphere, solvent drying) to address yield discrepancies .
  • Bioassay Validation: Replicate bioactivity studies with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
  • Data Mining: Cross-reference crystallographic data (e.g., Cambridge Structural Database) to identify conformational polymorphisms affecting activity .

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